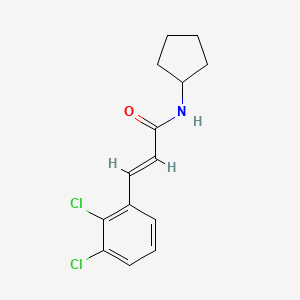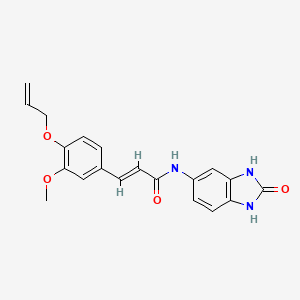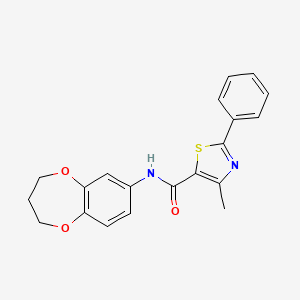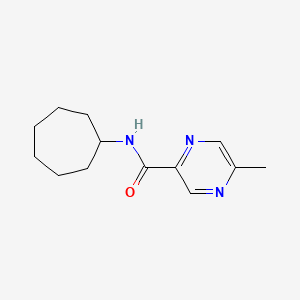
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, this compound-115 enhances the inhibitory tone in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound-115 has been shown to increase the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is involved in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity. By enhancing the inhibitory tone in the brain, this compound-115 can modulate these processes and potentially improve neurological and psychiatric symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to its use. This compound-115 has a short half-life in vivo, which requires frequent dosing. It also has potential off-target effects, which need to be carefully controlled for in experimental design.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that this compound-115 can reduce drug-seeking behavior and prevent relapse in addiction models. Clinical trials are currently underway to evaluate its efficacy in human subjects. Another area of interest is its potential as a treatment for refractory epilepsy. Clinical trials have shown promising results, and further studies are needed to determine its long-term safety and efficacy. Finally, there is also interest in exploring the potential of this compound-115 in the treatment of other neurological and psychiatric disorders, such as anxiety and depression.
Métodos De Síntesis
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 can be synthesized using a modified version of the Hantzsch reaction. The synthesis involves the condensation of cyclopentanone, 2,3-dichlorobenzaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then hydrolyzed and decarboxylated to yield this compound-115.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound-115 is effective in reducing seizures and preventing relapse in drug addiction. Clinical trials have also demonstrated its potential as an adjunct therapy for the treatment of refractory epilepsy.
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-12-7-3-4-10(14(12)16)8-9-13(18)17-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALWQBOMBLXOHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)




![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)

